

# solubility of Ethyl N-Boc-4-methylpiperidine-4-carboxylate in organic solvents

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## Compound of Interest

Compound Name: *Ethyl N-Boc-4-methylpiperidine-4-carboxylate*

Cat. No.: *B1316106*

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An In-depth Technical Guide to the Solubility of **Ethyl N-Boc-4-methylpiperidine-4-carboxylate** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ethyl N-Boc-4-methylpiperidine-4-carboxylate** (CAS No. 189442-87-3) is a heterocyclic building block commonly utilized in the synthesis of pharmacologically active compounds, including dipeptidyl peptidase-4 (DPP-4) inhibitors and CCR5 antagonists.[1] Its molecular structure, featuring a lipophilic tert-butoxycarbonyl (Boc) protecting group, a piperidine core, and an ethyl ester, dictates its physicochemical properties, most notably its solubility. Understanding the solubility of this compound in various organic solvents is critical for its application in synthetic chemistry, enabling efficient reaction setup, purification, and formulation.

This technical guide provides a comprehensive overview of the solubility profile of **Ethyl N-Boc-4-methylpiperidine-4-carboxylate**. Due to the scarcity of publicly available quantitative data for this specific molecule, this document outlines its predicted solubility based on its chemical structure and the known properties of related compounds. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility, providing a framework for systematic evaluation in the laboratory.

## Compound Properties:

- Molecular Formula:  $C_{14}H_{25}NO_4$  [1][2][3]
- Molecular Weight: 271.35 g/mol [1][2][3]
- Appearance: Colorless to light yellow liquid [1]
- Density: ~1.0134 g/mL at 25 °C [1]
- Boiling Point: 329.7±35.0 °C (Predicted) [1]
- Flash Point: >110 °C [1]

## Predicted Solubility Profile

The solubility of **Ethyl N-Boc-4-methylpiperidine-4-carboxylate** is governed by its molecular structure. The parent piperidine ring is soluble in a wide range of organic solvents.[4] The addition of the large, nonpolar Boc group and the ethyl ester significantly increases the molecule's lipophilicity, suggesting excellent solubility in most common organic solvents, with the possible exception of highly nonpolar aliphatic solvents.

The following table summarizes the predicted solubility based on general principles of "like dissolves like" and data from structurally similar piperidine derivatives.[5] This information should be used as a guideline and confirmed experimentally.

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Aprotic Polar	Dichloromethane (DCM), Chloroform	High	The compound's overall polarity and size are well-suited for favorable dipole-dipole interactions with halogenated solvents.
Tetrahydrofuran (THF), Acetone, Acetonitrile	High	Favorable dipole-dipole interactions are expected between the ester and Boc carbonyls and these polar aprotic solvents.	
Dimethyl sulfoxide (DMSO)	High / Miscible	DMSO is a powerful solvent capable of dissolving a wide range of organic molecules.	
Protic Polar	Ethanol, Methanol, Isopropanol	High / Miscible	The ester and Boc carbonyl groups can act as hydrogen bond acceptors, leading to strong interactions with alcohols.
Aromatic	Toluene, Benzene	Moderate to High	The aliphatic and Boc components of the molecule suggest good compatibility with the nonpolar aromatic rings of these solvents.

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Nonpolar	Hexane, Heptane	Low to Moderate	The compound possesses significant polar functionality (ester, carbamate), which limits its solubility in purely nonpolar aliphatic solvents. <a href="#">[5]</a>
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## Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method is required. The equilibrium shake-flask method is a reliable and widely accepted technique for this purpose.[\[5\]](#)[\[6\]](#) The following protocol provides a generalized procedure for determining the solubility of **Ethyl N-Boc-4-methylpiperidine-4-carboxylate** in an organic solvent at a specified temperature.

## Materials and Equipment

- **Ethyl N-Boc-4-methylpiperidine-4-carboxylate**
- Selected organic solvents (analytical grade)
- Glass vials with screw caps
- Constant temperature shaker bath
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- Calibrated analytical balance
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

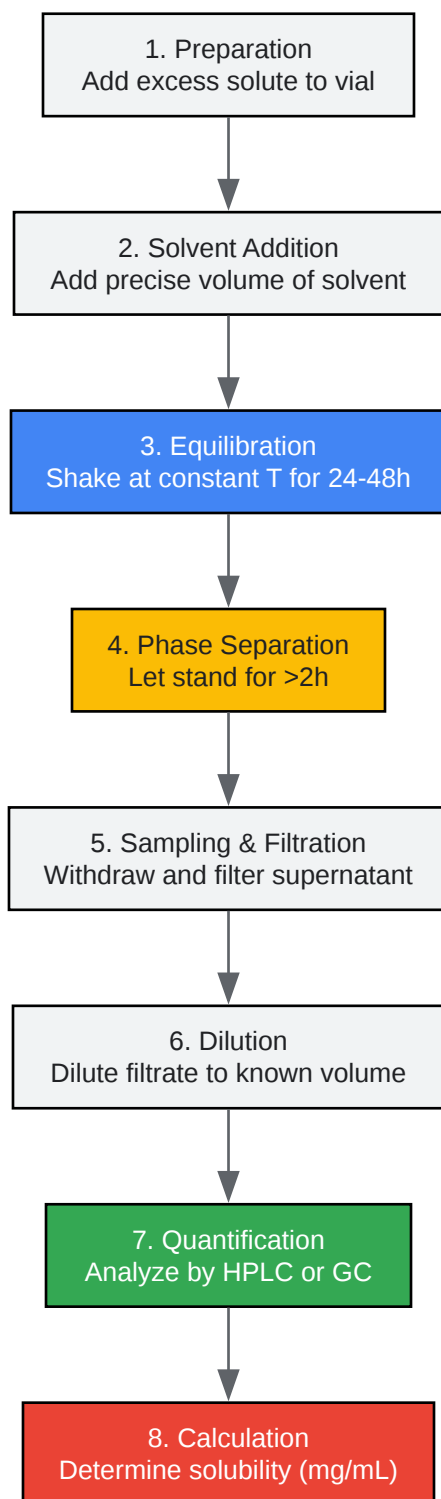
## Experimental Procedure

- Preparation: Add an excess amount of **Ethyl N-Boc-4-methylpiperidine-4-carboxylate** to a pre-weighed glass vial. The key is to ensure undissolved liquid remains at equilibrium.
- Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.<sup>[5]</sup>
- Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in a constant temperature shaker (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.<sup>[5][6]</sup>
- Phase Separation: After the equilibration period, let the vial stand undisturbed at the same constant temperature for at least 2 hours to allow for the separation of the undissolved solute.<sup>[5]</sup>
- Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved micro-droplets.<sup>[6]</sup>
- Dilution: Accurately dilute the filtered saturate solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.<sup>[5]</sup>
- Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the precise concentration of the dissolved compound.<sup>[5][6]</sup>
- Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.<sup>[5]</sup>

## Visualizations

### Experimental Workflow

The following diagram illustrates the workflow for the shake-flask equilibrium solubility determination method.

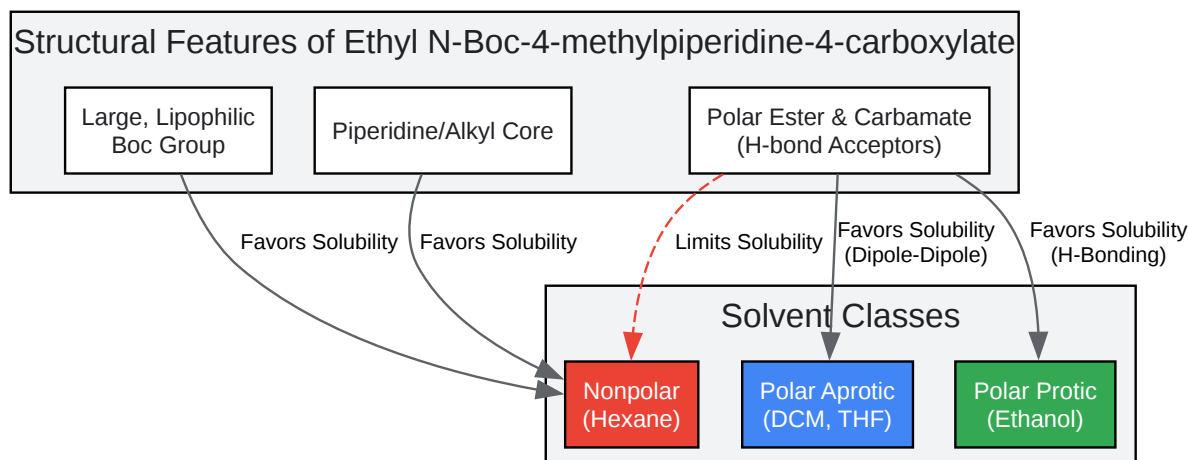


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Caption: Workflow for Determining Equilibrium Solubility.

## Logical Relationships in Solubility

The following diagram illustrates the logical relationship between the compound's structural features and its predicted solubility in different solvent classes.



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Caption: Influence of Molecular Structure on Solubility.

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